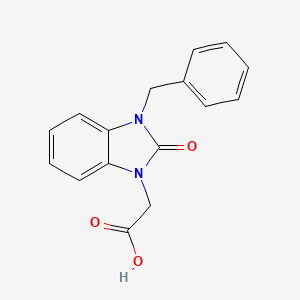

(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

Beschreibung

(3-Benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is a benzimidazole derivative featuring a benzyl substituent at position 3, a ketone group at position 2, and an acetic acid moiety at position 1. The acetic acid group enhances polarity, enabling hydrogen bonding and ionic interactions.

Eigenschaften

IUPAC Name |

2-(3-benzyl-2-oxobenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-15(20)11-18-14-9-5-4-8-13(14)17(16(18)21)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJUFBBUPVLSNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200253 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with benzyl glyoxalate, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high purity levels required for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound's structure, featuring a benzimidazole core, suggests several biological activities:

- Anticancer Properties : Research indicates that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to the benzimidazole structure have shown efficacy against leukemia cell lines, indicating potential use in cancer therapeutics .

- Antimicrobial Activity : Benzimidazole derivatives are known for their antimicrobial properties. Studies have demonstrated that modifications to the benzimidazole core can enhance activity against bacterial strains, making these compounds candidates for developing new antibiotics .

Synthesis and Derivatives

The synthesis of (3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid typically involves multi-step organic reactions. The following key steps are often involved:

- Formation of the Benzimidazole Core : This is generally achieved through the condensation of o-phenylenediamine with appropriate aldehydes or ketones.

- Introduction of Functional Groups : The benzyl group can be introduced via reactions with benzyl halides under basic conditions.

- Acetic Acid Derivation : The final step often involves the reaction of the intermediate with acetic acid derivatives to yield the target compound.

These steps highlight the compound's versatility and potential for further modifications to enhance its biological activity .

Medicinal Chemistry Applications

The unique structure of (3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid allows it to interact with various molecular targets:

- Enzyme Inhibition : The benzimidazole core can bind to specific enzymes, inhibiting their activity. This mechanism is crucial in drug design, particularly for targeting cancer and infectious diseases .

- Receptor Modulation : The compound may also act on specific receptors in the body, modulating biological pathways that could lead to therapeutic effects.

Case Studies and Research Findings

Several studies have documented the biological effects and potential applications of similar compounds:

These findings illustrate the compound's potential as a lead structure for developing new therapeutic agents.

Wirkmechanismus

The mechanism of action of (3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cell proliferation . Additionally, the compound can modulate signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Hydrogen Bonding : Compounds with carboxylic acid groups (e.g., target compound, ) exhibit O–H⋯O/N interactions, critical for crystal engineering and supramolecular assembly .

- Lipophilicity : Benzyl and propyl substituents enhance membrane permeability, making such compounds candidates for drug delivery .

- Acidity Trends: Propanoic acid derivatives () show lower pKa values than acetic acid analogs, favoring ionization in biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid and its analogs?

- Methodological Answer : A widely applicable method involves cyclocondensation of o-phenylenediamine with carboxylic acid derivatives under catalytic conditions. For example, HNO₃@nano SiO₂ catalyzes the reaction between o-phenylenediamine and carboxylic acids (e.g., acetic acid) under solvent-free conditions at 100°C, yielding benzimidazole cores with >75% efficiency . Selective modification of substituents (e.g., benzyl groups) can be achieved via 1,3-dipolar cycloaddition or peptide coupling, as demonstrated in triazole-based analogs .

Q. How can the benzimidazole core structure be confirmed in this compound?

- Methodological Answer : X-ray crystallography is definitive for structural elucidation. For example, intermolecular O–H⋯O/N hydrogen bonding and π-π stacking interactions (Cg⋯Cg distances: ~3.58 Å) observed in related benzimidazole derivatives confirm the planar geometry and supramolecular packing . Complementary techniques like ¹H/¹³C NMR (aromatic proton integration at δ 7.1–8.3 ppm) and IR (N–H stretching at ~3400 cm⁻¹) further validate the core .

Q. What is the role of the acetic acid moiety in the compound’s reactivity?

- Methodological Answer : The acetic acid group serves as a flexible linker for conjugating bioactive groups (e.g., peptides, heterocycles). In analogs like [(1-Benzyl-1H-indazol-3-yl)oxy]acetic acid, the carboxylate enables esterification or amidation, facilitating combinatorial library construction for biological screening .

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclocondensation step during synthesis?

- Methodological Answer : Catalyst selection and solvent-free conditions significantly improve efficiency. For instance, HNO₃@nano SiO₂ increases surface area and acid activation, reducing reaction time to 3–5 hours with yields >80% . Temperature modulation (e.g., reflux in methanol at 353 K) and stoichiometric control of o-phenylenediamine (1:2 molar ratio with aldehyde/carboxylic acid) further enhance yield .

Q. How do substituents on the benzyl group affect the compound’s supramolecular interactions?

- Methodological Answer : Substituents influence hydrogen bonding and π-π stacking. For example, electron-withdrawing groups (e.g., trifluoromethyl) reduce basicity at N1, weakening O–H⋯N interactions, while benzyl groups enhance hydrophobic packing (dihedral angles ~88° between benzimidazole and aromatic rings) . Computational modeling (DFT) can predict interaction energies for substituent prioritization.

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Cross-validation using multiple techniques is critical. X-ray crystallography resolves tautomeric ambiguities (e.g., keto-enol forms), while 2D NMR (COSY, HSQC) clarifies proton coupling networks. For example, in 2-(1-(3′-phthalide-yl)-1H-benzimidazol-2-yl)benzoic acid, X-ray confirmed the keto form despite NMR suggesting enol tautomerism .

Q. What strategies stabilize the 2-oxo group under acidic or oxidative conditions?

- Methodological Answer : Protecting groups (e.g., tert-butyl esters) or pH-controlled environments (pH 6–7) prevent hydrolysis. In 2-oxo-1-benzimidazolinebutyric acid, recrystallization from methanol/chloroform (4:1) stabilizes the oxo group by minimizing proton exchange .

Q. How to design analogs with improved biological activity using combinatorial chemistry?

- Methodological Answer : Replace the benzyl group with isosteric heterocycles (e.g., triazoles, tetrazoles) via 1,3-dipolar cycloaddition . For example, 4-amino-1,2,3-triazole analogs show enhanced peptidomimetic activity. High-throughput screening of substituent libraries (e.g., electron-deficient aryl groups) can identify bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.